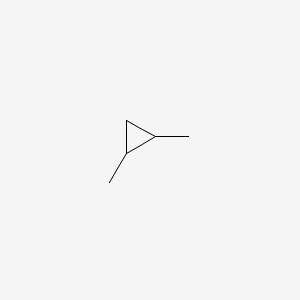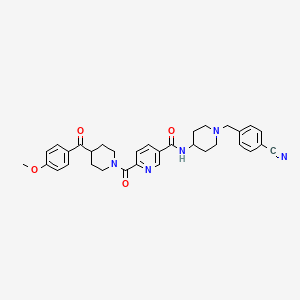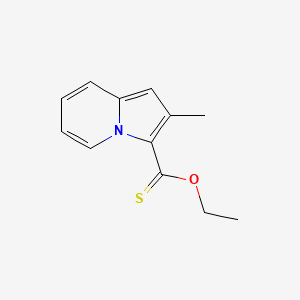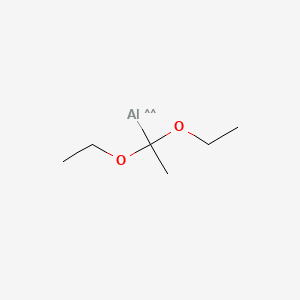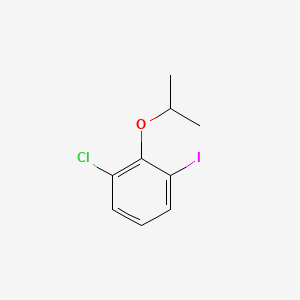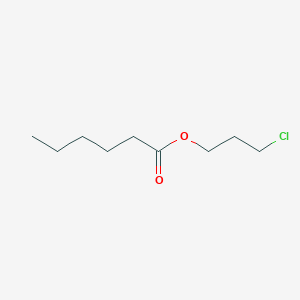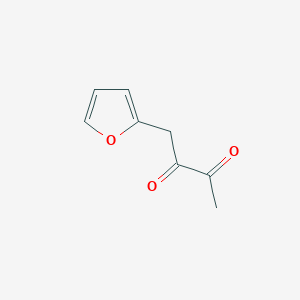
1-(2-Furanyl)butane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furanyl)butane-2,3-dione is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . It is also known by other names such as 1-(2-furyl)-1,3-butanedione and 2-furoylacetone . This compound is characterized by the presence of a furan ring attached to a butane-2,3-dione moiety, making it a unique structure in organic chemistry.
Métodos De Preparación
1-(2-Furanyl)butane-2,3-dione can be synthesized through various methods. One common synthetic route involves the oxidative dehydrogenation of 3-hydroxybutanone . This reaction is typically carried out in the presence of air and can be catalyzed by tungsten oxides containing vanadium and niobium. The reaction conditions include temperatures between 523 and 673 K under atmospheric pressure . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) for the separation and purification of the compound .
Análisis De Reacciones Químicas
1-(2-Furanyl)butane-2,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidative dehydrogenation to form butane-2,3-dione . This reaction is thermodynamically preferred and occurs in the presence of air, with oxygen acting as the hydrogen acceptor . The compound can also undergo substitution reactions, where the furan ring can be modified with various substituents to form different derivatives.
Aplicaciones Científicas De Investigación
1-(2-Furanyl)butane-2,3-dione has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry . In biology, it has been studied for its potential cytotoxic activity against human cultured tumor and normal cells . In the field of medicine, it is being explored for its potential therapeutic applications due to its unique chemical structure. Additionally, it has industrial applications in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(2-Furanyl)butane-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the oxidative dehydrogenation process, where it undergoes de-protonation of the secondary carbon atom followed by the de-protonation of the hydroxyl group . This leads to the formation of butane-2,3-dione, which can further interact with various cellular components and pathways.
Comparación Con Compuestos Similares
1-(2-Furanyl)butane-2,3-dione can be compared with similar compounds such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione and diacetyl (butane-2,3-dione) . While 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione has a trifluoromethyl group attached to the furan ring, diacetyl lacks the furan ring and consists of two carbonyl groups attached to a butane backbone . The presence of the furan ring in this compound makes it unique and imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, analytical chemistry, and potential therapeutic research. The compound’s ability to undergo various chemical reactions and its interaction with biological pathways highlight its importance in both academic and industrial settings.
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-(furan-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C8H8O3/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4H,5H2,1H3 |
Clave InChI |
MEMAJIPWADYTCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


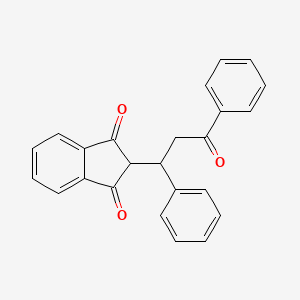


![(NE)-N-[1-(dimethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B14754295.png)

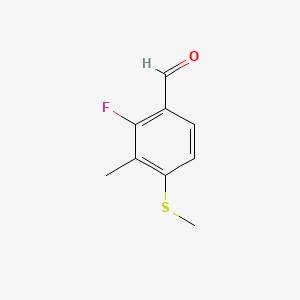

![[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B14754326.png)
